bleomycin B2
Vue d'ensemble
Description
Bleomycin is an antibiotic that has been shown to have antitumor activity. It selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of mitomycin-induced cross-linking .
Synthesis Analysis
Bleomycin is produced by Streptomyces verticillus. The ArsR/SmtB family regulator BlmR was characterized as a repressor of bleomycin production. Deletion of blmR led to a 34% increase of bleomycin B2 production compared with the wild-type strain .Molecular Structure Analysis
Bleomycin is a glycopeptide antitumor antibiotic. The general chemical structure is constituted by three main portions: a metal binding domain that is recognized to be responsible for the DNA cleavage activity; a DNA binding domain via the 1-4’ bithiazole moiety; and a carbohydrate domain thought to be responsible for the accumulation of bleomycin in some cancer cells .Chemical Reactions Analysis
Bleomycin selectively inhibits the synthesis of DNA. The guanine and cytosine content correlates with the degree of mitomycin-induced cross-linking. At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed .Physical and Chemical Properties Analysis
Bleomycin is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells . It is a mixture of complexing congeners with relatively high molecular mass, a fact that creates an added challenge in regard to its detection via electrospray mass spectrometry .Applications De Recherche Scientifique
Enhanced Bleomycin Production
Chen et al. (2020) conducted a study focusing on the enhancement of bleomycin production in Streptomyces verticillus. The research highlighted the role of N-acetylglucosamine (GlcNAc) in significantly increasing the yields of bleomycins, including bleomycin B2, in a chemically defined medium. Genetic engineering of specific precursor synthesis pathways, combined with GlcNAc regulation and metabolic profiling analysis, led to increased yields of this compound, highlighting the potential for improved production methodologies in the context of microbial-based antibiotic production (Chen et al., 2020).
Understanding Lung Fibrosis Induction Mechanisms
Della Latta et al. (2015) reviewed the specific characteristics of bleomycin-induced lung fibrosis in different animal models. Although primarily focusing on the adverse effects of bleomycin, the study provides insight into the biological molecular factors involved in pulmonary fibrosis, which is critical for understanding the drug's impact and for developing counteractive strategies (Della Latta et al., 2015).
Identifying Bleomycin Targets for Pulmonary Fibrosis
Wang et al. (2018) identified ANXA2 (annexin A2) as a direct binding target of bleomycin, using a chemical proteomics approach. The study demonstrated that the interaction between bleomycin and ANXA2 plays a significant role in the induction of pulmonary fibrosis, providing valuable insights into the mechanisms of bleomycin-induced fibrosis and potential pathways for developing optimized therapeutics (Wang et al., 2018).
Analytical Method Development for Bleomycin Detection
Kosjek et al. (2016) developed a sensitive and selective liquid chromatography-mass spectrometry analytical method for determining bleomycin in serum and tumor tissues. This method is crucial for understanding the pharmacokinetics and biodistribution of bleomycin, including this compound, in clinical and research settings (Kosjek et al., 2016).
Bleomycin as a Sensing Platform for Nuclease Detection
Qin et al. (2015) reported a WS2 nanosheet-based turn-on fluorescent sensing platform for the detection of bleomycin and nuclease. This method offers potential applications in biomedical and clinical studies, showcasing an innovative approach to utilizing bleomycin in the context of cancer therapy and related biological mechanism research (Qin et al., 2015).
Interaction of Bleomycin with DNA
Murray et al. (2018) examined the properties of bleomycin, particularly its interaction with DNA. Understanding the DNA sequence specificity of bleomycin cleavage and the production of analogues via genetic manipulation is essential for developing more effective cancer chemotherapeutic agents, including the applications of this compound (Murray et al., 2018).
Role of Extracellular Redox Environment in Bleomycin Toxicity
Allawzi et al. (2019) focused on the role of the extracellular redox environment in bleomycin toxicity. The study's insights into the generation of extracellular ROS and alterations in the redox state are critical for understanding the pathogenesis of bleomycin-induced injury and fibrosis (Allawzi et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Bleomycin binds to plasma proteins with an order-of-magnitude higher affinity for AGP than HSA. This is particularly important as AGP is an acute phase protein and is overexpressed in cancer patients. This should be taken into consideration as it could affect the therapeutic effect of the bleomycin dosage .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H84N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,28-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHOLNNKJBEDC-XOGQCRKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N20O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872328 | |
Record name | Bleomycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9060-10-0 | |
Record name | Bleomycin B2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9060-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bleomycin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bleomycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BLEOMYCIN B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M62KK37O40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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